

# Molecular Architecture & Synthetic Utility of 5-Iodoquinolin-8-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

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## Executive Summary

**5-Iodoquinolin-8-amine** (CAS: 142340-15-6) represents a pivotal intermediate in the modification of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry known for its antimalarial efficacy and metal-chelating properties. This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic protocols, and downstream utility in palladium-catalyzed cross-coupling reactions. By leveraging the orthogonal reactivity of the C-5 iodine handle and the N1-N8 bidentate chelating site, researchers can access diverse chemical space for ligand design and drug discovery.

## Molecular Architecture & Physicochemical Properties[1]

The utility of **5-iodoquinolin-8-amine** stems from its electronic asymmetry. The quinoline core consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring. The introduction of an electron-donating amino group (-NH<sub>2</sub>) at position 8 significantly activates the benzene ring towards electrophilic substitution, specifically at the C-5 and C-7 positions.

## Structural Specifications

Property	Data
IUPAC Name	5-Iodoquinolin-8-amine
Common Synonyms	5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine
CAS Number	142340-15-6
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub>
Molecular Weight	270.07 g/mol
Appearance	Yellow to brownish solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated)	~3.5 (Pyridine N), ~25 (Aniline NH)

## Electronic & Chelating Profile

- The C-5 Iodine Handle: The iodine atom at C-5 serves as a reactive site for oxidative addition by transition metals (e.g., Pd(0)), enabling carbon-carbon bond formation without interfering with the chelating motif.
- The N1-N8 Chelation Pocket: The quinoline nitrogen (N1) and the amine nitrogen (N8) form a rigid 5-membered chelate ring upon binding with metal ions (Zn<sup>2+</sup>, Cu<sup>2+</sup>, Pd<sup>2+</sup>). This feature is critical for its use as a directing group in C-H activation chemistry.

## Synthetic Methodologies

The synthesis of **5-iodoquinolin-8-amine** relies on the regioselective electrophilic aromatic substitution (S<sub>E</sub>Ar) of 8-aminoquinoline. The amino group directs the incoming electrophile (I<sup>+</sup>) primarily to the para position (C-5).

## Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)

This protocol is preferred over elemental iodine (I<sub>2</sub>) due to milder conditions and easier workup.

## Reagents:

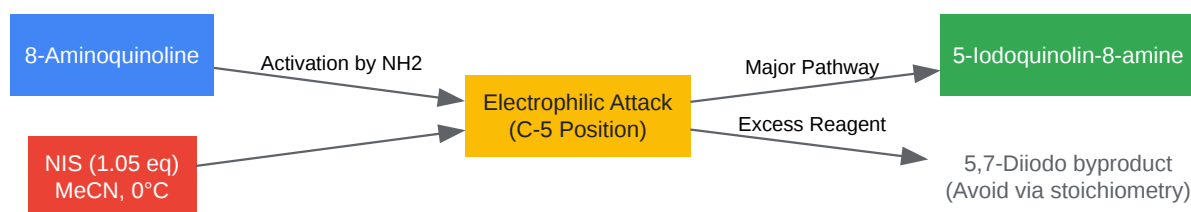
- 8-Aminoquinoline (1.0 equiv)
- N-Iodosuccinimide (NIS) (1.05 equiv)
- Solvent: Acetonitrile (MeCN) or DMF
- Temperature: 0°C to Room Temperature (RT)

## Step-by-Step Workflow:

- **Dissolution:** Dissolve 8-aminoquinoline (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask shielded from light (iodinated compounds are often photosensitive).
- **Addition:** Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents local high concentrations of iodinating agent, minimizing 5,7-diiodo byproduct formation.
- **Reaction:** Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The product typically has a lower  $R_f$  than the starting material.
- **Quench & Workup:** Dilute with Ethyl Acetate (100 mL). Wash with saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  (to reduce residual iodine species) followed by brine.
- **Purification:** Dry the organic layer over  $\text{Na}_2\text{SO}_4$ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient: 0 → 20% EtOAc in Hexanes).

## Self-Validating Checkpoint:

- **Success:** A singlet peak integrating to 1H appears in the aromatic region of the NMR (C-7 proton), and the doublet for C-5 disappears.
- **Failure (Over-iodination):** Formation of 5,7-diiodoquinolin-8-amine. This occurs if excess NIS is used or the temperature is too high.



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Figure 1: Reaction logic for the regioselective iodination of 8-aminoquinoline.

## Reactivity Profile & Functionalization

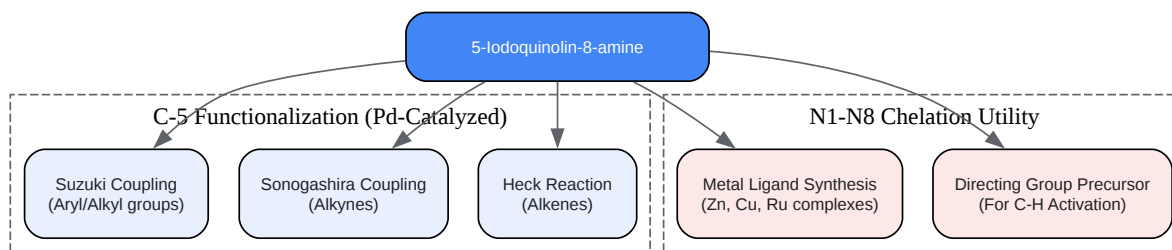
The 5-iodo substituent transforms the scaffold into a versatile building block. The iodine bond is weaker than the corresponding bromide or chloride, making it highly reactive toward oxidative addition by Palladium(0).

## Key Transformations

- Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install carbon chains or aromatic rings at C-5.
  - Catalyst System: Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub> with K<sub>2</sub>CO<sub>3</sub> base.
- Sonogashira Coupling: Reaction with terminal alkynes to create rigid, conjugated systems.
  - Catalyst System: PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N.
- Buchwald-Hartwig Amination: Substitution of the iodine with secondary amines.

## Chelation Logic

The 8-aminoquinoline moiety is a "bidentate monoanionic" ligand class (after deprotonation of the amide in peptide couplings, or neutral in coordination complexes). In C-H activation chemistry, the N1 and N8 bind to the metal center, positioning the catalyst to activate C-H bonds on an attached acyl group (the "removable directing group" strategy).



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Figure 2: Divergent reactivity profile of the **5-iodoquinolin-8-amine** scaffold.

## Analytical Characterization

Validating the structure requires confirming the loss of the C-5 proton and the retention of the C-7 proton.

### Expected $^1\text{H}$ NMR Data (DMSO- $d_6$ , 400 MHz)

- Amine (-NH<sub>2</sub>): Broad singlet around 6.0–7.0 ppm (exchangeable with D<sub>2</sub>O).
- C-2, C-3, C-4 (Pyridine Ring):
  - H-2 (dd): ~8.8 ppm (Deshielded by adjacent Nitrogen).
  - H-4 (dd): ~8.3 ppm.
  - H-3 (dd): ~7.6 ppm.
- C-6, C-7 (Benzene Ring):
  - H-6 (d): ~7.9 ppm (Ortho to Iodine, deshielded).
  - H-7 (d): ~7.1 ppm (Ortho to Amine, shielded).
  - Note: The coupling constant (J) between H-6 and H-7 (~8.0 Hz) confirms the protons are adjacent, verifying substitution at C-5 rather than C-6 or C-7.

## Mass Spectrometry (ESI-MS)

- $[M+H]^+$ : 271.07 m/z.
- Isotope Pattern: Iodine is monoisotopic ( $^{127}I$ ), so no M+2 peak from halogen isotopes (unlike Cl or Br).

## Applications in Drug Discovery[4][5][6]

- Antimalarial Optimization: 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) are essential for radical cure of malaria. The 5-position is a metabolic hotspot; blocking it with iodine or using the iodine to install metabolically stable groups (e.g., trifluoromethyl via coupling) can improve pharmacokinetic half-life.
- Fluorescent Probes: Derivatives synthesized from **5-iodoquinolin-8-amine** are used as "Turn-On" fluorescent sensors for Zinc ( $Zn^{2+}$ ) and Cadmium ( $Cd^{2+}$ ) in biological systems, leveraging the Photoinduced Electron Transfer (PET) mechanism which is modulated upon metal binding.

## References

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  - Source: Chemical Communic
  - URL: [\[Link\]](#)
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- Chemical Substance Data
  - Title: **5-Iodoquinolin-8-amine** (CAS 142340-15-6)[1][2][3]

- Source: BLD Pharm C
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